2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
CAS No.: 2060043-79-8
Cat. No.: VC3168585
Molecular Formula: C9H10F2N2O2
Molecular Weight: 216.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060043-79-8 |
|---|---|
| Molecular Formula | C9H10F2N2O2 |
| Molecular Weight | 216.18 g/mol |
| IUPAC Name | 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H10F2N2O2/c10-8(11)6-7(9(14)15)13-4-2-1-3-5(13)12-6/h8H,1-4H2,(H,14,15) |
| Standard InChI Key | VUZWQGLSALVGPX-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1 |
| Canonical SMILES | C1CCN2C(=NC(=C2C(=O)O)C(F)F)C1 |
Introduction
2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structural features, including a difluoromethyl group attached to the imidazo[1,2-a]pyridine core and a carboxylic acid moiety. The presence of these functional groups imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Synthesis Methods
The synthesis of 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions. These methods often require controlled conditions to optimize yields and purity. Common steps include the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the difluoromethyl and carboxylic acid groups.
Synthesis Steps
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Formation of the Imidazo[1,2-a]pyridine Core: This involves condensation reactions between appropriate precursors.
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Introduction of the Difluoromethyl Group: Typically achieved through reactions involving difluoromethylating agents.
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Introduction of the Carboxylic Acid Group: Often involves oxidation or hydrolysis steps.
Biological Activity and Applications
Research on 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid suggests potential applications in medicinal chemistry due to its interactions with biological targets. The difluoromethyl group enhances binding affinity to certain enzymes or receptors, which can modulate various biological pathways.
Potential Applications
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Antimicrobial Therapies: The compound's unique structure may confer antimicrobial properties.
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Anticancer Therapies: Potential interactions with cancer-related targets could be explored.
Safety and Hazards
2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is classified as an irritant and poses hazards such as skin and eye irritation and respiratory tract irritation. Handling requires appropriate safety measures.
Hazard Classification
| Hazard | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
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